molecular formula C22H18N2O11S3 B13778448 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)- CAS No. 6522-88-9

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-

Cat. No.: B13778448
CAS No.: 6522-88-9
M. Wt: 582.6 g/mol
InChI Key: VGPIJNLQDSYRBZ-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)- typically involves multiple steps, including sulfonation, amination, and oxidation reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various anthraquinone derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function. The sulfonic acid and amino groups play a crucial role in these interactions, facilitating binding and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone-2-sulfonic acid: Shares a similar anthracene backbone but differs in functional groups.

    2-Anthracenesulfonic acid, 4,4’-[methylenebis[(2,4,6-trimethyl-3,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-]: Another related compound with different substituents.

Uniqueness

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

6522-88-9

Molecular Formula

C22H18N2O11S3

Molecular Weight

582.6 g/mol

IUPAC Name

1-amino-9,10-dioxo-4-[3-(2-sulfooxyethylsulfonyl)anilino]anthracene-2-sulfonic acid

InChI

InChI=1S/C22H18N2O11S3/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34)

InChI Key

VGPIJNLQDSYRBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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